9-Amino-1,2,2-trideuterio-3,4-dihydroacridin-1-ol
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Overview
Description
9-Amino-1,2,2-trideuterio-3,4-dihydroacridin-1-ol is an isotope labelled metabolite of a mixed disulfide S- (N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine . It is related to acridine derivatives which have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
Synthesis Analysis
The synthesis of a series of 9-amino-1,2,3,4-tetrahydroacridin-1-ols has been reported . These compounds are related to 1,2,3,4-tetrahydro-9-acridinamine (THA, tacrine) . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .Molecular Structure Analysis
The molecular formula of 9-Amino-1,2,2-trideuterio-3,4-dihydroacridin-1-ol is C13H14N2O. The derivatives are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .Chemical Reactions Analysis
Acridine derivatives have found widespread use in organoelectronics, photophysics, material sciences, and biological sciences . The demand for synthetic scaffold advancements and modifications has grown in recent decades .Physical And Chemical Properties Analysis
The molecular weight of 9-Amino-1,2,2-trideuterio-3,4-dihydroacridin-1-ol is 217.286.Scientific Research Applications
Alzheimer's Disease Research
9-Amino-1,2,3,4-tetrahydroacridin-1-ols, closely related to 9-Amino-1,2,2-trideuterio-3,4-dihydroacridin-1-ol, have been studied for their potential as Alzheimer's disease therapeutics. These compounds, including derivatives like THA (tacrine), have shown efficacy in inhibiting acetylcholinesterase in vitro and in reversing memory deficits in animal models related to Alzheimer's. Some of these compounds have reached clinical trials for Alzheimer's disease treatment (Shutske et al., 1989).
Ribosome Biogenesis Inhibition
Aminoacridines, including 9-Aminoacridine, have shown potential as inhibitors of ribosome biogenesis in mammalian cells. They inhibit both the transcription and processing of ribosomal RNA precursors (pre-rRNA), impacting ribosome formation. This property extends the application of small-molecule compounds in blocking ribosome biogenesis and may have implications for developing new ribosome biogenesis inhibitors (Anikin & Pestov, 2022).
RNA Polymerase Inhibition
9-Aminoacridine and its derivatives have been shown to inhibit RNA polymerase in Escherichia coli, impacting DNA-primed RNA synthesis. The inhibition varies with different derivatives, suggesting a potential application in studying RNA polymerase mechanisms and developing inhibitors (Nicholson & Peacocke, 1966).
DNA Intercalation and Antitumor Activity
9-Aminoacridine and its derivatives have been investigated for their ability to intercalate into DNA, a property that is central to their potential antitumor activity. The structural properties of these compounds allow them to bind strongly to DNA, affecting DNA replication and transcription processes. This has implications for their use as antitumor agents (Sakore et al., 1977).
DNA Binding and Mutation Analysis
The interaction of 9-Aminoacridine with DNA has been extensively studied, including its role in mutation analysis. By binding to DNA, it can influence DNA's structural properties and possibly induce mutations. This makes it a useful tool in studying DNA-drug interactions and the mechanisms of mutagenesis (Young & Kallenbach, 1981).
Mechanism of Action
Target of Action
Velnacrine-d3, also known as 9-Amino-1,2,2-trideuterio-3,4-dihydroacridin-1-ol, is a deuterium-labeled variant of Velnacrine . Its primary target is acetylcholinesterase (AChE) , an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine.
Mode of Action
As an AChE inhibitor , Velnacrine-d3 works by blocking the action of AChE, thereby increasing the availability of acetylcholine . This results in enhanced cholinergic functions, which are often impaired in conditions like Alzheimer’s disease .
Biochemical Pathways
By inhibiting ache and enhancing cholinergic functions, it likely impacts pathways related to neurotransmission and cognitive function .
Pharmacokinetics
The pharmacokinetics of Velnacrine-d3 involve its absorption, distribution, metabolism, and excretion (ADME). Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . In pharmacokinetic studies in humans, plasma peak levels of Velnacrine were reached within one hour after oral administration, and the drug was rapidly eliminated with a half-life of about two to three hours .
Result of Action
The molecular and cellular effects of Velnacrine-d3’s action are primarily related to its inhibition of AChE and the subsequent increase in acetylcholine availability. This can lead to improved learning and memory functions, and it may reverse learning deficits caused by certain conditions .
Action Environment
The action, efficacy, and stability of Velnacrine-d3 can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s health status, and genetic factors can all impact how Velnacrine-d3 works in the body .
Safety and Hazards
Future Directions
properties
IUPAC Name |
9-amino-1,2,2-trideuterio-3,4-dihydroacridin-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15)/i7D2,11D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVVITIHAZBPKB-XGWWUZNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC2=NC3=CC=CC=C3C(=C2C1([2H])O)N)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 |
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